Valdecoxib-d3

概要

説明

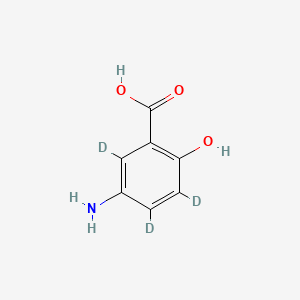

Valdecoxib-d3 is the deuterium labeled Valdecoxib . It is a highly potent and selective inhibitor of COX-2, with IC50s of 5 nM and 140 μM for COX-2 and COX-1, respectively . Valdecoxib can be used in the research of arthritis and pain . It is a non-steroidal anti-inflammatory drug (NSAID) used for the treatment of osteoarthritis, rheumatoid arthritis, etc .

Synthesis Analysis

The synthesis of Valdecoxib-d3 involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Molecular Structure Analysis

The chemical formula of Valdecoxib-d3 is C16H11D3N2O3S, with a molecular weight of 321.4 g/mol . It is a yellow crystalline powder that is highly soluble in organic solvents . The deuterium atoms in Valdecoxib-d3 replace the hydrogen atoms in Valdecoxib, making it a useful tool for analyzing the pharmacokinetics and metabolism of Valdecoxib in biological systems .Chemical Reactions Analysis

Valdecoxib-d3, like its parent compound Valdecoxib, is a highly potent and selective inhibitor of COX-2 . The reaction protocol is of greater significance in the synthesis of Valdecoxib analogues, where the reaction suffered from undesired chlorosulfonation, steric effects, and low product formation .Physical And Chemical Properties Analysis

Valdecoxib-d3 is a yellow crystalline powder that is highly soluble in organic solvents . The chemical formula of Valdecoxib-d3 is C16H11D3N2O3S, with a molecular weight of 321.4 g/mol .科学的研究の応用

Protection Against Cell Apoptosis in Glaucoma

Valdecoxib has been found to protect against cell apoptosis induced by endoplasmic reticulum stress in experimental glaucoma . It inhibits the PERK-ATF4-CHOP pathway, which is involved in endoplasmic reticulum stress-induced apoptosis . This suggests that Valdecoxib could potentially be used as a therapeutic agent in the treatment of glaucoma.

Treatment of Retinal Ischemia-Reperfusion Injury

Valdecoxib has been studied for its effects on the retina in retinal ischemia-reperfusion injury (IRI) and R28 cells following oxygen-glucose deprivation/recovery (OGD/R) injury . The study found that Valdecoxib protected the R28 cells from OGD/R injury by decreasing the cell apoptosis rate .

Inhibition of Retina Ganglion Cell Apoptosis

In the same study, Valdecoxib was found to exert a protective effect on retinas in I/R injury by inhibiting retina ganglion cell (RGC) apoptosis . This suggests that Valdecoxib could potentially be used to prevent or slow down the progression of diseases that cause damage to the retina and RGCs.

Treatment of Rheumatoid Arthritis

Valdecoxib has been found to be effective in treating the signs and symptoms of rheumatoid arthritis (RA) . In a randomized, controlled trial, single daily doses of Valdecoxib demonstrated efficacy that was superior to placebo and similar to naproxen in treating the signs and symptoms of RA .

Inhibition of COX-2

Valdecoxib is a COX-2 specific inhibitor . COX-2 is an enzyme involved in prostaglandin synthesis, and high levels of COX-2 expression are rapidly induced by inflammatory cytokines, resulting in the production of prostaglandins that further exacerbate inflammation . Therefore, Valdecoxib could potentially be used to reduce inflammation in various conditions.

Pain Management

As a COX-2 inhibitor, Valdecoxib is also used for pain management . It can be used to reduce daily symptoms of pain and inflammation in conditions such as rheumatoid arthritis .

作用機序

- COX-2 plays a crucial role in mediating inflammation and pain by catalyzing the conversion of arachidonic acid to prostaglandin (PG) H2, the precursor of PGs and thromboxane .

- Its analgesic, anti-inflammatory, and antipyretic effects make it useful for managing osteoarthritis and treating dysmenorrhea or acute pain .

- Downstream effects include decreased prostaglandin synthesis, leading to reduced inflammation and pain .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

将来の方向性

Valdecoxib-d3 is a valuable tool in pharmaceutical research and drug development for the quantification of Valdecoxib in biological samples . Its chemical structure and mechanism of action make it effective in treating pain and inflammation associated with various medical conditions . Future research may focus on further exploring its potential applications and improving its safety profile .

特性

IUPAC Name |

4-[3-phenyl-5-(trideuteriomethyl)-1,2-oxazol-4-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c1-11-15(12-7-9-14(10-8-12)22(17,19)20)16(18-21-11)13-5-3-2-4-6-13/h2-10H,1H3,(H2,17,19,20)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNPDTQAFDNKSHK-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-hydroxy-methyl-sulfanylidene-lambda5-phosphane](/img/structure/B585347.png)

![[(4-Fluorophenyl)methyl]boronic acid](/img/structure/B585349.png)

![3-{[(Pentan-2-yl)amino]methyl}hexahydro-1H-pyrrolizine-1,2,7-triol](/img/structure/B585355.png)